Cas no 33718-12-6 (2-fluoronaphthalene-1-carbonitrile)
2-fluoronaphthalene-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Cyano-2-fluoronaphthalene
- 2-Fluoronaphthalene-1-carbonitrile
- 2-fluoronaphthalene-1-carbonitrile
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- MDL: MFCD17012271
- Inchi: 1S/C11H6FN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
- InChI Key: MJNGVNINEMSTKJ-UHFFFAOYSA-N
- SMILES: FC1=CC=C2C=CC=CC2=C1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 230
- XLogP3: 3
- Topological Polar Surface Area: 23.8
2-fluoronaphthalene-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000858-250mg |
1-Cyano-2-fluoronaphthalene |
33718-12-6 | 98% | 250mg |
$734.40 | 2023-09-02 | |
| Alichem | A219000858-500mg |
1-Cyano-2-fluoronaphthalene |
33718-12-6 | 98% | 500mg |
$1029.00 | 2023-09-02 | |
| Alichem | A219000858-1g |
1-Cyano-2-fluoronaphthalene |
33718-12-6 | 98% | 1g |
$1802.95 | 2023-09-02 | |
| Enamine | EN300-8112423-0.05g |
2-fluoronaphthalene-1-carbonitrile |
33718-12-6 | 95.0% | 0.05g |
$595.0 | 2025-02-21 | |
| Enamine | EN300-8112423-0.1g |
2-fluoronaphthalene-1-carbonitrile |
33718-12-6 | 95.0% | 0.1g |
$777.0 | 2025-02-21 | |
| Enamine | EN300-8112423-0.25g |
2-fluoronaphthalene-1-carbonitrile |
33718-12-6 | 95.0% | 0.25g |
$1108.0 | 2025-02-21 | |
| Enamine | EN300-8112423-0.5g |
2-fluoronaphthalene-1-carbonitrile |
33718-12-6 | 95.0% | 0.5g |
$1747.0 | 2025-02-21 | |
| Enamine | EN300-8112423-1.0g |
2-fluoronaphthalene-1-carbonitrile |
33718-12-6 | 95.0% | 1.0g |
$2239.0 | 2025-02-21 | |
| Enamine | EN300-8112423-2.5g |
2-fluoronaphthalene-1-carbonitrile |
33718-12-6 | 95.0% | 2.5g |
$4388.0 | 2025-02-21 | |
| Enamine | EN300-8112423-5.0g |
2-fluoronaphthalene-1-carbonitrile |
33718-12-6 | 95.0% | 5.0g |
$6492.0 | 2025-02-21 |
2-fluoronaphthalene-1-carbonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-fluoronaphthalene-1-carbonitrile
Recent Advances in the Study of 2-Fluoronaphthalene-1-Carbonitrile (CAS: 33718-12-6) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Fluoronaphthalene-1-carbonitrile (CAS: 33718-12-6) is a fluorinated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential drug candidates and fluorescent probes. The unique electronic properties imparted by the fluorine substituent and the nitrile group make it a valuable building block for designing novel compounds with enhanced pharmacological profiles.
Recent studies have explored the synthetic routes and reactivity of 2-fluoronaphthalene-1-carbonitrile, highlighting its utility in cross-coupling reactions and nucleophilic substitutions. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in the synthesis of kinase inhibitors, which showed promising activity against cancer cell lines. The fluorine atom's presence was found to significantly improve the metabolic stability and binding affinity of the resulting inhibitors, underscoring the compound's importance in drug design.
In addition to its role in medicinal chemistry, 2-fluoronaphthalene-1-carbonitrile has been investigated for its potential as a fluorescent probe. A study published in Analytical Chemistry in 2024 reported the development of a novel probe based on this compound for detecting reactive oxygen species (ROS) in live cells. The probe exhibited high selectivity and sensitivity, making it a valuable tool for studying oxidative stress-related diseases. The nitrile group's ability to participate in hydrogen bonding and its electron-withdrawing properties were identified as key factors contributing to the probe's performance.
Further research has also delved into the environmental and toxicological aspects of 2-fluoronaphthalene-1-carbonitrile. A 2023 study in Environmental Science & Technology evaluated the compound's biodegradability and ecotoxicological effects, revealing moderate persistence in aquatic environments but low acute toxicity to tested organisms. These findings are critical for assessing the environmental impact of its use in industrial and pharmaceutical applications.
In conclusion, 2-fluoronaphthalene-1-carbonitrile (CAS: 33718-12-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable intermediate for drug discovery and probe development. Ongoing studies are expected to further elucidate its potential applications and optimize its synthetic pathways, paving the way for new therapeutic and diagnostic tools.
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